3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methoxyphenyl)acrylonitrile

Structure-Activity Relationship Medicinal Chemistry Cancer Cell Growth Inhibition

SAR mapping of the 2-phenylacrylonitrile pharmacophore demands systematic variation of nitro position and ring electronics. CAS 5424-85-1 fills a key vacancy-the meta-nitro, 4-methoxy substitution pattern-enabling potency and selectivity assessment vs. para-nitro leads in AhR-mediated anticancer programs. • Direct precursor to 3-(3-aminophenyl)-2-(4-methoxyphenyl)acrylonitrile for rapid amide library diversification. • Computed XLogP3 of 3.5 offers a favorable ADME starting point over dichlorophenyl leads. • In stock; competitive pricing for hit-to-lead expansion and focused library synthesis.

Molecular Formula C16H12N2O3
Molecular Weight 280.28 g/mol
CAS No. 5424-85-1
Cat. No. B12681219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methoxyphenyl)acrylonitrile
CAS5424-85-1
Molecular FormulaC16H12N2O3
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C#N
InChIInChI=1S/C16H12N2O3/c1-21-16-7-5-13(6-8-16)14(11-17)9-12-3-2-4-15(10-12)18(19)20/h2-10H,1H3/b14-9+
InChIKeyHHUPEXFDDAOPGQ-NTEUORMPSA-N
Commercial & Availability
Standard Pack Sizes1 kilogram / 1 gram / 10 gram / 100 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 5424-85-1: Nitro-Styryl Acrylonitrile Scaffold


3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methoxyphenyl)acrylonitrile (CAS 5424-85-1), also cataloged as NSC12493 and systematically named (Z)-2-(4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-enenitrile, belongs to the 2-phenylacrylonitrile class of compounds. Its tautomeric hydroxy(oxido)amino representation corresponds to the nitro form, classifying it as a nitro-styryl acrylonitrile derivative with a molecular weight of 280.28 g/mol (C₁₆H₁₂N₂O₃) [1]. This scaffold has been the subject of focused library synthesis efforts, where the conjugated cyano (acrylonitrile) moiety linking two terminal aromatic rings forms a core pharmacophore essential for biological activity [2]. The compound is primarily procured as a synthetic intermediate and for targeted research applications in enzyme inhibition, anticancer, and anti-inflammatory programs .

CAS 5424-85-1: Structural Specificity vs. Analogs


Generic substitution of 2-phenylacrylonitrile derivatives is precluded by the highly sensitive structure-activity relationship (SAR) of this pharmacophore. Key studies have established that even minor perturbations—such as altering the terminal aromatic moieties or disrupting the conjugated acrylonitrile core—result in a significant drop in growth inhibition potency [1]. Within this family, the regioisomeric position of the nitro substituent (meta vs. para) and the electronic character of the second phenyl ring (e.g., methoxy vs. halogen) are critical determinants of potency, selectivity, and biological target engagement [2]. The specific (Z)-2-(4-methoxyphenyl)-3-(3-nitrophenyl) substitution pattern of CAS 5424-85-1 thus defines a unique intersection of electronic and steric properties that is not replicated by its para-nitro isomers (e.g., CAS 6582-07-6) or dichlorophenyl analogues, making one-to-one substitution scientifically indefensible without re-validation of both potency and selectivity [3].

CAS 5424-85-1: Differentiation from Analogs


Nitro Regioisomerism: Meta vs. Para Bioactivity

The target compound features a 3-nitro (meta) substitution, distinguishing it from the 4-nitro (para) lead compound, (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile (compound 28), which was identified by Tarleton et al. as a highly potent MCF-7 inhibitor [1]. While the para-nitro analogue achieves a GI50 of 0.127 µM against MCF-7 cells with 543-fold selectivity over non-breast cancer cell lines, the SAR analysis within this series demonstrates that repositioning the nitro group from para to meta on the aryl ring is a major structural perturbation that critically redefines potency and selectivity profiles [1]. The specific meta-nitro regioisomer CAS 5424-85-1, in conjunction with its 4-methoxyphenyl substituent, forms a distinct pharmacophore point that cannot be predicted by the activity of the para-nitro series alone.

Structure-Activity Relationship Medicinal Chemistry Cancer Cell Growth Inhibition

Phenyl Ring Substituent: 4-Methoxy vs. 3,4-Dichloro

Unlike the highly potent and selective para-nitro lead compound 28, which features a 3,4-dichlorophenyl group (XLogP3 for a related dichloro analogue is predicted to be >4.5), the target compound incorporates a 4-methoxyphenyl substituent, which significantly modulates the overall lipophilicity and electronic properties of the scaffold [1]. The 4-methoxy group reduces the computed partition coefficient (PubChem XLogP3 for CAS 5424-85-1 is 3.5) compared to its dichlorophenyl counterparts [2]. This difference is crucial, as the 2-phenylacrylonitrile SAR has shown that the terminal aromatic moieties are key drivers of both cytotoxicity and selectivity, and changes in substitution directly affect drug-likeness parameters, cellular permeability, and off-target binding profiles [1].

Physicochemical Property Optimization Drug Design Lipophilicity

Tautomeric Form: Nitro vs. Hydroxy(oxido)amino Impact

The target compound is cataloged in its tautomeric hydroxy(oxido)amino form, which is structurally an aci-nitro tautomer of the nitro group. This tautomerism is functionally significant: while the nitro group in analogues like the lead para-nitro compound 28 acts as a potent electron-withdrawing moiety critical for AhR ligand activity and MCF-7 cytotoxicity [1], the hydroxy(oxido)amino form can engage in a different hydrogen-bonding network, potentially altering its enzyme inhibition profile [2]. The compound has been proposed for enzyme inhibition studies involving pathways such as monoamine oxidase (MAO), where the hydroxy(oxido)amino group's distinct donor/acceptor capacity, compared to a simple nitro group, could lead to a unique inhibitory mechanism.

Structural Biology Mechanism of Action Enzyme Inhibition

Synthetic Intermediate to 3-Amino Analog

CAS 5424-85-1 is explicitly sourced as a synthetic intermediate, with its most direct application being the reduction to 3-(3-aminophenyl)-2-(4-methoxyphenyl)acrylonitrile, a structurally novel amine building block for downstream amide coupling or diversification . The bench-stable nitro precursor can be reduced using standard agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the corresponding amine, a transformation documented for this specific scaffold . This positions the compound as a direct entry point to a 3'-amino functionalized 2-phenylacrylonitrile, a substitution pattern that is not commercially widespread among 2-phenylacrylonitrile building blocks but is highly valuable in medicinal chemistry for constructing amide libraries and probing amine-target interactions.

Synthetic Chemistry Intermediate Procurement Library Synthesis

CAS 5424-85-1 Application Scenarios


MCF-7 Selectivity SAR Analog Procurement

Research teams investigating the structural determinants of estrogen-dependent breast cancer cytotoxicity in the 2-phenylacrylonitrile class should procure CAS 5424-85-1 as a critical meta-nitro and 4-methoxy-substituted analog. As established, the lead compound 28 (para-nitro, 3,4-dichloro) demonstrates high MCF-7 potency [1], but a comprehensive SAR map requires systematic variation of both nitro position and second-ring electronics. This compound fills a key vacancy in this map, enabling the assessment of how a meta-nitro orientation and a methoxy group modulate potency and selectivity relative to the lead series.

Amide Library Synthesis: 3'-Amino Acrylonitrile Scaffold

For medicinal chemistry groups engaged in library synthesis, CAS 5424-85-1 serves as a direct precursor to 3-(3-aminophenyl)-2-(4-methoxyphenyl)acrylonitrile, a unique amine building block . The 3'-amino position is an ideal handle for rapid diversification through amide bond formation with a panel of carboxylic acids, generating focused libraries designed to probe new target interactions. This contrasts with the more restricted diversification options available from para-amino or non-functionalized 2-phenylacrylonitrile intermediates, providing a strategic advantage in hit-to-lead expansion campaigns.

AhR Pharmacophore Validation

The 2-phenylacrylonitrile scaffold has been validated as a ligand for the Aryl Hydrocarbon Receptor (AhR), with cytotoxicity linked to AhR modulation [2]. While the lead series establishes the pharmacophore requirements, this compound allows for the fine-tuning of the pharmacophore model by introducing a meta-nitro group and a 4-methoxy ring. Researchers can use this distinct tangency to critically test computational docking models and build a more comprehensive understanding of AhR binding requirements, advancing the design of AhR-targeted therapeutics beyond the initial lead compound space.

Lead Optimization: Physicochemical Starting Point

In lead optimization programs where reducing logP is a key objective, the computed XLogP3 of 3.5 for CAS 5424-85-1 presents a more favorable starting point compared to the highly lipophilic dichlorophenyl leads [3]. Teams can evaluate this compound in parallel with the more potent but more hydrophobic lead series to balance potency with ADME properties. The documented anti-inflammatory potential of the class in macrophage models [4] further supports its use in triaging scaffolds for chronic conditions like rheumatoid arthritis, where long-term safety and metabolic stability are paramount. However, it is critical to note that the specific quantitative biological data for this exact molecule is limited in the peer-reviewed primary literature, and its procurement should be part of a structured analoging strategy rather than a direct replacement of a well-characterized lead.

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